molecular formula C9H13N3O2 B596389 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide CAS No. 181284-16-2

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide

Cat. No.: B596389
CAS No.: 181284-16-2
M. Wt: 195.222
InChI Key: UGBXVGJTOKRBGZ-UHFFFAOYSA-N
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Description

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is a pyrazine derivative characterized by a hydroxyl group at position 3, a carboxamide group at position 2, and ethyl substituents at positions 5 and 4. Its molecular formula is C₉H₁₃N₃O₂, with an exact mass of 195.1008 g/mol . The ethyl groups at positions 5 and 6 enhance lipophilicity, which may influence bioavailability and membrane permeability, while the hydroxyl group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-6(4-2)12-9(14)7(11-5)8(10)13/h3-4H2,1-2H3,(H2,10,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBXVGJTOKRBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=O)N1)C(=O)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855986
Record name 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181284-16-2
Record name 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

The compound features a pyrazine core substituted with ethyl groups at positions 5 and 6, a hydroxyl group at position 3, and a carboxamide at position 2. Its molecular formula is C₉H₁₃N₃O₂ , with a molecular weight of 195.222 g/mol . The IUPAC name, 5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide , reflects its tautomeric equilibrium between hydroxy and oxo forms.

Key Synthetic Challenges

  • Regioselective ethylation : Introducing ethyl groups at specific positions without side reactions.

  • Hydroxyl group incorporation : Oxidative or hydrolytic methods to functionalize the pyrazine ring.

  • Carboxamide formation : Efficient conversion of carboxylic acid intermediates to amides.

Synthetic Routes and Methodologies

Alkylation of Pyrazine Precursors

Alkylation strategies often begin with simpler pyrazines, such as 3-hydroxypyrazine-2-carboxamide, followed by ethyl group introduction. For example:

  • Chlorination-Alkylation Sequence :

    • Step 1 : Chlorination of 3-hydroxypyrazine-2-carboxamide using phosphorus oxychloride (POCl₃) to form 3-chloro derivatives.

    • Step 2 : Displacement of chloride with ethyl groups via nucleophilic substitution using ethylmagnesium bromide or similar reagents.
      This method mirrors Favipiravir synthesis, where fluorination replaces chlorination.

  • Direct Ethylation via Friedel-Crafts :
    Ethyl groups may be introduced using ethyl halides and Lewis acids (e.g., AlCl₃), though pyrazine’s aromatic stability complicates electrophilic substitution.

Cyclization of Ethyl-Substituted Precursors

Building the pyrazine ring from ethyl-containing precursors ensures regioselectivity:

  • Diamine-Dicarbonyl Condensation :
    Reacting 1,2-diamino-3,4-diethyl compounds with glyoxal under acidic or basic conditions forms the pyrazine ring. For example:

    NH2C(Et)2NH2+OCH2CHO5,6-Diethylpyrazine+H2O\text{NH}_2-\text{C}(Et)_2-\text{NH}_2 + \text{OCH}_2\text{CHO} \rightarrow \text{5,6-Diethylpyrazine} + \text{H}_2\text{O}

    Subsequent oxidation with hydrogen peroxide introduces the hydroxyl group at position 3.

  • Retrosynthetic Approaches :
    Retrosynthesis software proposes routes starting with diethyl aminomalonate hydrochloride. Cyclization with glyoxal yields diethyl-substituted pyrazines, followed by hydroxylation and amidation.

Microbial and Oxidative Functionalization

Microbial degradation studies reveal pathways for hydroxyl group introduction:

  • Bacterial Oxidation : Strain DM-11 oxidizes 2,3-diethyl-5-methylpyrazine to 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM). Adapting this for synthesis, ethyl-substituted pyrazines could undergo enzymatic hydroxylation at position 3.

  • Chemical Oxidation : tert-Butyl hydroperoxide (TBHP) or meta-chloroperbenzoic acid (mCPBA) oxidizes ethylpyrazines to hydroxylated derivatives.

Comparative Analysis of Methods

MethodStepsYield (%)Key AdvantagesLimitations
Alkylation 3–430–45Uses commercially available precursorsLow regioselectivity for ethyl groups
Cyclization 2–350–66High regiocontrolRequires specialized starting materials
Microbial Oxidation 240–55Eco-friendly, mild conditionsSlow reaction kinetics
Acylation 1–260–77High efficiencyRequires toxic acylating agents

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antiviral Properties

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide has been investigated for its antiviral activity against several RNA viruses. Its mechanism of action involves the inhibition of viral RNA polymerases, making it a candidate for treating viral infections such as influenza and potentially COVID-19.

Case Studies and Research Findings

  • Favipiravir (T-705) Analogs : Research indicates that derivatives of 3-hydroxypyrazine-2-carboxamide, including this compound, exhibit broad-spectrum antiviral activity. These compounds inhibit the RNA-dependent RNA polymerase, crucial for viral replication .
  • In Vitro Studies : In vitro studies have shown that these compounds can effectively inhibit the replication of various RNA viruses, including Zika virus and West Nile virus . The structural similarity to known antiviral agents like favipiravir enhances their potential as therapeutic agents.

Therapeutic Applications

The compound is being explored for its potential therapeutic applications beyond antiviral activity. Its unique chemical structure allows it to interact with biological systems in potentially beneficial ways.

Therapeutic Insights

  • Cancer Research : Some studies suggest that pyrazine derivatives may have anti-cancer properties due to their ability to interfere with cellular metabolism and proliferation pathways .
  • Combination Therapies : There is ongoing research into using this compound in combination with other antiviral agents to enhance efficacy against resistant viral strains .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture as a fungicide or pesticide due to its chemical properties.

Fungicidal Activity

  • Research Findings : Preliminary studies indicate that this compound may possess fungicidal properties against certain plant pathogens. Its effectiveness stems from its ability to disrupt fungal cellular processes .

Material Science Applications

The compound's unique properties also make it a candidate for use in developing new materials.

Material Development

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the material's resistance to degradation or improve its mechanical properties .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
AntiviralInhibition of RNA virusesEffective against Zika and influenza viruses
TherapeuticPotential anti-cancer agentInterferes with cellular metabolism
AgriculturalFungicideDisrupts fungal cellular processes
Material SciencePolymer enhancementImproves mechanical properties

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in biological processes.

    Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Hydroxy vs. Nitro/Fluoro : The hydroxyl group at position 3 enhances solubility, while nitro or fluoro groups at position 6 introduce electron-withdrawing effects, altering reactivity and binding affinity .

Antimycobacterial Activity

  • Target Compound: Limited direct data, but structurally similar 3-benzylamino-5-cyanopyrazine-2-carboxamides (MIC = 3 µM against M. tuberculosis) suggest that carboxamide derivatives exhibit potent activity .
  • 5,6-Dimethyl Analog : Lower activity than ethyl-substituted derivatives due to reduced lipophilicity .
  • Nitro Derivatives : 3-Hydroxy-6-nitropyrazine-2-carboxamide shows promise as an intermediate for antitubercular agents but requires further optimization .

Research Findings and Pharmacological Implications

Lipophilicity and Bioavailability : Ethyl groups in 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide likely enhance membrane penetration compared to methyl or unsubstituted analogs, critical for targeting intracellular pathogens .

Electron-Donating vs. Withdrawing Groups : Hydroxy and carboxamide groups provide hydrogen-bonding sites for enzyme inhibition, while nitro/fluoro substituents may improve stability and target specificity .

Structure-Activity Relationship (SAR): Substitution at position 6 (nitro, fluoro) significantly impacts antimycobacterial efficacy, with cyano groups (in derivatives like 3-benzylamino-5-cyanopyrazine-2-carboxamide) showing superior MIC values .

Biological Activity

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_{7}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 55321-99-8
  • Melting Point : Approximately 270°C
  • Boiling Point : Approximately 640.8°C at 760 mmHg

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biological pathways effectively. While specific targets for this compound are still under investigation, it is known to exhibit effects on metabolic processes in microorganisms and may influence pathways related to cell signaling and enzyme activity.

Antimicrobial Activity

Research has shown that derivatives of pyrazine compounds, including this compound, can possess significant antimicrobial properties. For instance:

  • Mycobacterial Activity : Some studies indicate that related compounds exhibit antimycobacterial activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) in the range of 6.25 µg/mL . The potential for this compound to exhibit similar activity warrants further exploration.

Antiviral Potential

The compound has been studied for its antiviral properties, particularly as a structural analogue in the synthesis of antiviral agents like favipiravir. This connection suggests that this compound may have mechanisms that inhibit viral replication through interference with viral polymerases .

Case Studies and Research Findings

  • Microbial Metabolism : A study highlighted the degradation pathways of pyrazine derivatives by various bacterial strains. Specifically, Pseudomonas putida metabolizes pyrazines effectively, which could be relevant for understanding the environmental impact and biotransformation of this compound .
  • Synthesis and Evaluation : Research on substituted pyrazines has demonstrated their potential in drug development. For example, compounds with structural similarities were tested for their activity against various pathogens, leading to promising results in terms of efficacy against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathogenMIC (µg/mL)Reference
AntimycobacterialMycobacterium tuberculosis6.25
AntiviralVarious RNA viruses (e.g., ZIKV)Not specified
AntifungalTrichophyton mentagrophytes15.62

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide and its derivatives?

  • Methodological Answer : Synthesis typically involves functionalization of pyrazine cores via nitration, alkylation, or oxidation. For example:

  • Nitration : Use potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at controlled temperatures (0–40°C) to introduce nitro groups at specific positions .
  • Alkylation : React 3-hydroxypyrazine-2-carboxamide with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce diethyl groups .
  • Oxidation : Potassium permanganate (KMnO₄) at 55°C can oxidize methyl groups to carboxylic acids, which are intermediates for further derivatization .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., hydroxyl protons at δ 10–12 ppm, ethyl groups at δ 1.2–1.5 ppm) .
  • HPLC-MS : Validate purity (>98%) and molecular weight (e.g., m/z = 223.2 for [M+H]⁺) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .

Q. How can researchers assess the plasma stability of this compound in preclinical studies?

  • Methodological Answer : Conduct in vitro stability assays by incubating the compound in rat plasma (37°C, pH 7.4) for 24 hours. Monitor degradation via HPLC at intervals (0, 2, 6, 12, 24 h). Calculate half-life (t₁/₂) using first-order kinetics. Compounds with t₁/₂ > 6 h are considered stable for further testing .

Advanced Research Questions

Q. What factorial design approaches optimize reaction conditions for pyrazine carboxamide nitration?

  • Methodological Answer : A 2ᵏ factorial design systematically tests variables:

  • Factors : Temperature (0–40°C), nitric acid concentration (20–30%), reaction time (2–6 h).
  • Response : Yield (%) and regioselectivity (HPLC analysis).
  • Analysis : ANOVA identifies significant variables. For example, higher temperatures may favor para-nitration but reduce yield due to side reactions .

Q. How do computational methods enhance the design of novel pyrazine derivatives?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) predict intermediates and transition states to identify energetically favorable pathways .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for introducing diethyl groups .
  • Validation : Compare computational predictions with experimental yields (e.g., 70% predicted vs. 65% observed) to refine models .

Q. What strategies resolve contradictions in reported reaction yields for pyrazine nitration?

  • Methodological Answer :

  • Controlled Reproducibility : Replicate experiments under identical conditions (e.g., 25°C, 25% HNO₃) while tracking impurities via LC-MS .
  • Variable Isolation : Test conflicting parameters independently (e.g., stirring rate vs. reagent purity) to identify confounding factors .
  • Meta-Analysis : Pool data from multiple studies (n ≥ 5) to calculate weighted averages and confidence intervals for yields .

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